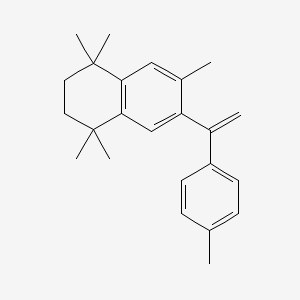

1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,4,4,6-pentamethyl-7-[1-(4-methylphenyl)ethenyl]-2,3-dihydronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30/c1-16-8-10-19(11-9-16)18(3)20-15-22-21(14-17(20)2)23(4,5)12-13-24(22,6)7/h8-11,14-15H,3,12-13H2,1-2,4-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCWQAAHRXLROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)C2=CC3=C(C=C2C)C(CCC3(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701128496 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethyl-7-[1-(4-methylphenyl)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701128496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1688656-72-5 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethyl-7-[1-(4-methylphenyl)ethenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1688656-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethyl-7-[1-(4-methylphenyl)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701128496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by a series of methylation and vinylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or platinum to facilitate the vinylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The final product is usually purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Bromine (Br2), chlorine (Cl2)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Halogenated derivatives

Scientific Research Applications

1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : Installing the p-tolylvinyl group requires precise Wittig conditions, whereas C-H activation () offers regioselectivity but lower functional group tolerance .

- Thermal Stability : Higher melting points in analogs with aromatic substituents (e.g., Compound 8) correlate with increased crystallinity and shelf stability .

Biological Activity

1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene (C24H30) is a complex organic compound notable for its unique structure and potential biological activities. This compound features a naphthalene backbone heavily substituted with five methyl groups and a vinyl group attached to a p-tolyl moiety. Its molecular weight is approximately 318.5 g/mol. Research into its biological activity is essential for understanding its potential applications in pharmacology and therapeutic contexts.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features

- Molecular Weight : 318.5 g/mol

- CAS Number : 1688656-72-5

- Purity : Typically around 95%

This compound's structural characteristics contribute to its reactivity and interaction with biological systems.

Biological Activity Overview

Research has indicated that compounds similar to this compound may exhibit various biological activities including modulation of neurotransmitter systems and potential anticancer properties.

Interaction Studies

Interaction studies have focused on the compound's ability to engage with specific receptors in biological systems. Notably:

- Neuromodulatory Effects : Similar compounds have shown the ability to stimulate tyrosine hydroxylase (TH) activity in rodent brain tissue. This stimulation was blocked by sigma-receptor antagonists, suggesting that the compound may interact with sigma-like receptors involved in neuromodulation .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | C14H20 | 0.96 | Fewer methyl groups |

| 5-Methyl-2-naphthol | C11H12O | 0.95 | Contains hydroxyl group |

| 5-Ethyl-2-methylphenol | C11H14O | 0.91 | Ethyl substitution instead of vinyl |

This table highlights the uniqueness of this compound due to its specific arrangement of substituents which influence its chemical reactivity and potential applications in biological contexts.

Case Studies and Research Findings

Several studies have explored the pharmacological implications of structurally related compounds:

- Pharmacological Evaluation : A study on related phenylaminotetralin compounds demonstrated their ability to stimulate TH activity significantly at low concentrations (0.1 µM). This suggests a potential therapeutic role in conditions where dopamine modulation is beneficial .

- Synthesis and Applications : The synthesis pathways for related compounds indicate that derivatives of this compound can serve as intermediates in producing bioactive molecules such as bexarotene—a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,4,4,6-pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene, and how can purity be optimized?

- Methodology : Scalable synthesis approaches often involve Friedel-Crafts alkylation or tandem reactions to assemble the tetrahydronaphthalene core, followed by vinylation at the 7-position. Purity optimization requires chromatographic separation (e.g., silica gel column) and spectroscopic validation (¹H/¹³C NMR, HRMS). For derivatives with similar frameworks, in situ electrochemical methods have been employed to simplify purification and reduce costs .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy resolves substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. UV-Vis and fluorescence spectroscopy elucidate electronic transitions, particularly if conjugated systems (e.g., vinyl-p-tolyl group) are present. For twisted naphthalene derivatives, density functional theory (DFT) calculations complement experimental data to correlate torsion angles with spectral shifts .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., light, temperature)?

- Methodology : Accelerated stability studies involve exposing the compound to controlled stressors (e.g., 40–60°C, UV light) and monitoring degradation via HPLC or GC-MS. For tetrahydronaphthalene analogs, thermal gravimetric analysis (TGA) quantifies decomposition thresholds, while cyclic voltammetry evaluates redox stability in electrochemical applications .

Advanced Research Questions

Q. What strategies are available to investigate the compound’s potential as a redox-active material in energy storage systems?

- Methodology : Cyclic voltammetry (CV) and galvanostatic charge-discharge tests in aqueous/organic electrolytes measure redox potentials and cycling stability. Substituent effects (e.g., methyl groups, vinyl-p-tolyl) on solubility and electron density can be modeled using DFT. Recent studies on naphthalene derivatives highlight hydrophilic alkylamine scaffolds to enhance aqueous solubility and reduce side reactions .

Q. How can structure-activity relationships (SAR) be explored for biological applications, such as antitumor or anti-inflammatory activity?

- Methodology : In vitro assays (e.g., MTT for cytotoxicity, COX-2 inhibition for anti-inflammatory activity) screen bioactivity. Computational tools like PASS Online predict biological targets based on substituent patterns. For naphthalene hybrids, substituents at the 7-position (e.g., vinyl-p-tolyl) are critical for binding to tubulin or COX-2 active sites, as shown in docking studies .

Q. What advanced analytical methods are suitable for detecting trace metabolites or degradation products in biological matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with purge-and-trap sample preparation achieves detection limits of ~10 ng/g in adipose tissue or urine. High-resolution GC/MS with Florisil® cleanup minimizes lipid interference. For polar metabolites (e.g., hydroxylated derivatives), LC-MS/MS with electrospray ionization (ESI) is preferred .

Q. How do steric effects from pentamethyl and vinyl-p-tolyl groups influence conformational dynamics in solution or solid state?

- Methodology : X-ray crystallography resolves solid-state conformations, while NOESY NMR detects through-space interactions in solution. Methyl groups at 1,4,4,6 positions restrict ring puckering, whereas the vinyl-p-tolyl moiety may introduce torsional strain, as observed in DFT models of similar naphthalene derivatives .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity profiles for naphthalene derivatives: How to reconcile conflicting data?

- Resolution : Cross-validate studies using standardized OECD guidelines. For example, hepatic effects in rodents vary by exposure route (oral vs. inhalation) and metabolite formation (e.g., 1,2-epoxide). Prioritize studies with defined purity (>98%) and controlled dosing regimens. ATSDR’s toxicological profiles recommend species-specific adjustments for extrapolating risks .

Q. Conflicting electrochemical stability data in literature: What factors contribute to variability?

- Resolution : Electrolyte composition (e.g., pH, supporting salts) and electrode materials (e.g., carbon vs. platinum) significantly impact stability. Reproduce experiments using NIST-referenced potentiostats and report detailed electrolyte conditions. Recent work on aqueous organic flow batteries emphasizes the role of substituent hydrophilicity in preventing passivation .

Methodological Best Practices

- Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation of the vinyl-p-tolyl group during synthesis.

- Toxicology : Adopt ATSDR’s inclusion criteria for literature screening (e.g., systemic effects, route-specific exposure) to ensure data relevance .

- Computational Modeling : Validate DFT-predicted redox potentials with experimental CV data to refine computational parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.